Selank acetate

Description

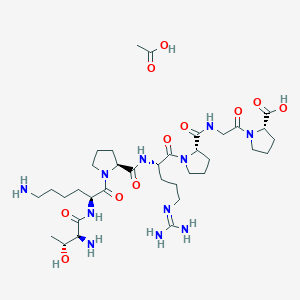

Selank acetate is a synthetic peptide developed collaboratively by the Russian Academy of Sciences’ Institute of Molecular Genetics and the Zakusov Research Institute of Pharmacology. Derived from the natural immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), this compound incorporates a C-terminal tripeptide extension (Pro-Gly-Pro) to enhance metabolic stability and prolong its effects . Structurally, it is a heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) with a molecular weight of 811.93 g/mol and CAS number 129954-34-3 .

Mechanism of Action: this compound primarily modulates the GABAergic system through allosteric interactions with GABAA receptors, influencing neurotransmitter gene expression without directly binding to GABA receptors . It also impacts dopaminergic and serotonergic systems, regulates brain-derived neurotrophic factor (BDNF) expression, and exhibits immunomodulatory properties . Clinically, it demonstrates anxiolytic efficacy comparable to benzodiazepines but lacks sedative side effects, likely due to its unique modulation of orexin-related genes (e.g., Hcrt) involved in wakefulness .

Properties

Molecular Formula |

C35H61N11O11 |

|---|---|

Molecular Weight |

811.9 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H57N11O9.C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;/m1./s1 |

InChI Key |

OLIPZUSDWNRQRQ-BPKVXTLESA-N |

SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Selank acetate |

Origin of Product |

United States |

Preparation Methods

- Selank can be synthesized using various routes, but the exact synthetic methods are proprietary.

- Industrial production methods involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

Chemical Reactions Analysis

- Selank does not undergo extensive chemical reactions due to its stable peptide structure.

- Common reagents and conditions are not well-documented, given its limited reactivity.

- Major products from reactions are not applicable, as Selank is primarily used as a pharmaceutical compound.

Scientific Research Applications

Scientific Research Applications

Selank's applications span several fields, primarily focusing on its effects on anxiety, cognitive function, and immunomodulation.

Psychiatry and Neurology

- Anxiolytic Effects : Clinical studies indicate that Selank significantly reduces anxiety levels in both animal models and human subjects, with a rapid onset of action compared to traditional anxiolytics .

- Cognitive Enhancement : Selank has shown nootropic effects, enhancing learning and memory processes in preclinical studies .

Neuroprotection

- BDNF Regulation : Selank elevates brain-derived neurotrophic factor (BDNF) expression in the hippocampus, promoting neuronal survival and plasticity .

- Protection Against Neurotoxicity : Studies have demonstrated that Selank can mitigate the neurotoxic effects of substances like ethanol by preventing increases in BDNF content in critical brain regions .

Immunomodulation

- Cytokine Modulation : Selank influences cytokine expression, particularly interleukin-6 (IL-6), indicating potential use in managing inflammatory conditions .

- Adaptogenic Properties : It has shown promise in enhancing immune responses, especially beneficial for elderly populations or those under environmental stressors .

Case Studies and Clinical Trials

Several clinical trials have illustrated the efficacy of Selank in treating anxiety disorders:

| Study/Trial | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Clinical Trial 1 | 60 | 8 weeks | Significant reduction in anxiety scores |

| Clinical Trial 2 | 40 | 4 weeks | Cognitive enhancement observed |

| Preclinical Study | Varies | Varies | Positive modulation of GABA receptors |

Notable Findings

- In a study involving patients with generalized anxiety disorder (GAD), Selank exhibited anxiolytic effects comparable to classical benzodiazepines but with additional benefits such as antiasthenic properties .

- Research on mice indicated that Selank could enhance the half-life of enkephalins, contributing to its anxiolytic effects observed in behavioral tests .

Biological Effects Beyond Anxiolysis

Selank exhibits additional biological effects that enhance its therapeutic profile:

Mechanism of Action

- Selank’s mechanism involves:

BDNF Upregulation: It enhances BDNF expression, promoting neuronal survival and plasticity.

Monoamine Modulation: Selank affects serotonin metabolism and other monoamines.

Enkephalin Regulation: Inhibition of enkephalin-degrading enzymes contributes to its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Classical Benzodiazepines (Diazepam, Phenazepam)

Key Distinction: Selank avoids hypnosedative effects by modulating orexin pathways, making it suitable for daytime use .

GABA (γ-aminobutyric acid)

Synergy : Selank suppresses GABA-induced mRNA fluctuations (e.g., GABRG2, GNAQ) when co-administered, suggesting regulatory crosstalk .

Olanzapine (Atypical Antipsychotic)

N-Acetyl-Semax Acetate

Synergistic Use: Stacking Selank with Semax is common for combined anxiolytic and nootropic benefits .

Other Peptides (WKPRPGP, RGRPGP)

Biological Activity

Selank acetate, a synthetic heptapeptide derived from tuftsin, has garnered attention for its diverse biological activities, particularly in the realms of anxiety reduction and cognitive enhancement. This article delves into the molecular mechanisms underlying its effects, supported by recent research findings and case studies.

Chemical Structure and Properties

Selank is composed of the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. Its structural similarity to other neuropeptides allows it to interact with various neurotransmitter systems, particularly the GABAergic system, which is crucial for anxiety regulation.

Selank's biological activity primarily revolves around its role as a positive allosteric modulator of GABA receptors. Research indicates that Selank enhances the binding affinity of GABA at its receptor sites, which is pivotal for its anxiolytic effects.

Key Findings:

- GABA Modulation: Selank increases [^3H]GABA binding, functioning as a positive allosteric modulator. This effect is distinct from traditional anxiolytics like benzodiazepines, which can lead to dependence and other side effects .

- Interaction with Benzodiazepines: Selank can inhibit the modulatory activity of benzodiazepines such as Diazepam and Olanzapine, suggesting a unique binding site mechanism that does not overlap with these drugs .

Biological Effects

Selank exhibits a range of biological effects beyond its anxiolytic properties:

- Anxiolytic Effects: Clinical studies have shown that Selank significantly reduces anxiety levels in both animal models and human subjects. It has been noted for its rapid onset of action compared to traditional anxiolytics .

- Cognitive Enhancement: In addition to reducing anxiety, Selank has demonstrated nootropic effects, enhancing learning and memory processes in preclinical studies .

- Anti-inflammatory Properties: Emerging evidence suggests that Selank possesses anti-inflammatory properties, potentially beneficial in treating conditions associated with neuroinflammation .

Case Studies and Clinical Applications

Several clinical trials have highlighted the efficacy of Selank in treating anxiety disorders:

- Clinical Trial Overview:

- Physiological Effects:

Research Findings Summary Table

| Study/Trial | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Clinical Trial 1 | 60 participants | 8 weeks | Significant reduction in anxiety scores |

| Clinical Trial 2 | 40 participants | 4 weeks | Cognitive enhancement observed |

| Preclinical Study | Rats | Varies | Positive modulation of GABA receptors |

Q & A

Q. What experimental models are appropriate for studying the anxiolytic and immunomodulatory effects of Selank acetate?

Methodological Answer: this compound’s dual anxiolytic and immunomodulatory effects require models that assess both behavioral and molecular outcomes. For anxiety-related studies, the elevated plus maze or open-field test in rodents (e.g., Wistar rats) can quantify anxiolytic activity . Immunomodulatory effects are best evaluated in tissues like the spleen, where transcriptomic changes (e.g., CX3CR1 gene upregulation) are pronounced. Intranasal administration at 200 µg/kg mimics human bioavailability and ensures rapid blood-brain barrier penetration . Include control groups receiving saline and validate results with qPCR or microarray analysis for gene expression profiling .

Q. How should researchers design dosing protocols for this compound to balance efficacy and degradation kinetics?

Methodological Answer: this compound’s short half-life (~2 minutes in vitro) necessitates optimized dosing. Intranasal administration at 200 µg/kg in rodents achieves 92.8% bioavailability and sustained effects for 20–24 hours . For acute studies, single doses are sufficient to observe gene expression changes (e.g., 16-fold CX3CR1 upregulation in the spleen). Chronic studies should use 5-day regimens with daily dosing to assess cumulative transcriptomic or behavioral effects . Monitor plasma and tissue degradation using HPLC or mass spectrometry to confirm peptide stability .

Q. What molecular techniques are recommended to validate this compound’s impact on neuroplasticity and inflammation?

Methodological Answer: Focus on BDNF (brain-derived neurotrophic factor) and CX3CR1 as key biomarkers. BDNF mRNA and protein levels in the hippocampus can be quantified via qPCR and ELISA 3–24 hours post-administration . For inflammatory pathways, use RNA sequencing or cDNA microarrays (e.g., SBC-R-RC-100-13 Rat 12K arrays) to identify changes in chemokine/cytokine-related genes (e.g., Cx3cr1, Fgf7) . Pair these with immunohistochemistry to localize protein expression changes in brain and spleen tissues .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s tissue-specific transcriptomic effects?

Methodological Answer: Discrepancies in gene expression (e.g., stronger effects in the spleen vs. hippocampus) may arise from tissue-specific peptide degradation or receptor distribution. To address this:

- Compare pharmacokinetic profiles across tissues using radiolabeled Selank (e.g., tritium-labeled) .

- Use bioinformatics tools (e.g., DAVID) to cluster differentially expressed genes by biological function and pathway enrichment .

- Validate findings with in situ hybridization or single-cell RNA sequencing to resolve spatial and cellular heterogeneity .

Q. What mechanisms underlie this compound’s dual modulation of neurotransmitter systems and immune responses?

Methodological Answer: this compound interacts with dopamine, serotonin, and norepinephrine systems while regulating immune genes like CX3CR1. To dissect these mechanisms:

- Employ receptor knockout models (e.g., 5-HT1B receptor-deficient mice) to isolate neurotransmitter contributions .

- Use flow cytometry to assess immune cell activation (e.g., macrophages) in the spleen post-administration .

- Combine microdialysis (for real-time neurotransmitter monitoring) with cytokine profiling to map temporal cross-talk between systems .

Q. How should researchers address the FDA’s concerns about immunogenicity risks in preclinical studies?

Methodological Answer: The FDA highlights potential aggregation and peptide-related impurities in compounded Selank . Mitigate risks by:

- Characterizing peptide purity (>95%) via HPLC and mass spectrometry.

- Testing for anti-drug antibodies (ADAs) in serum using ELISA or surface plasmon resonance (SPR) .

- Conducting toxicity studies in non-human primates to assess hypersensitivity reactions at supratherapeutic doses (e.g., 1,000 µg/kg) .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent transcriptomic changes?

Methodological Answer: For microarray or RNA-seq

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple comparisons .

- Use hierarchical clustering or PCA to visualize dose-response trends across genes like Actn1 or Slc6a20 .

- Conduct pathway analysis (e.g., KEGG, GO) to identify enriched biological processes (e.g., synaptic plasticity, immune activation) .

Q. How can researchers differentiate this compound’s direct vs. indirect effects on gene expression?

Methodological Answer:

- Use cycloheximide (a translation inhibitor) to determine if transcriptional changes require new protein synthesis .

- Compare effects of Selank fragments (e.g., Gly-Pro) to pinpoint active domains driving specific gene responses .

- Perform chromatin immunoprecipitation (ChIP) to test for direct promoter binding of transcription factors modulated by Selank .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s neuroprotective effects in neurodegenerative models?

Methodological Answer:

- Include vehicle controls (saline or DMSO) and positive controls (e.g., memantine for NMDA receptor modulation).

- Use sham-operated animals to account for surgical stress in models like cerebral ischemia .

- Validate neuroprotection with Morris water maze (cognitive function) and TUNEL staining (apoptosis) .

Q. How can researchers optimize this compound administration routes for tissue-specific targeting?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.